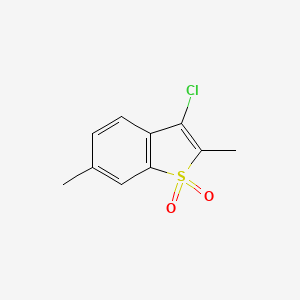
4-propionylphenyl 3-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-propionylphenyl 3-methyl-4-nitrobenzoate" often involves esterification reactions, as well as other organic synthesis techniques. For instance, the Fischer esterification reaction has been demonstrated as a simple method to synthesize related nitrobenzoic acid methyl esters, indicating a potential pathway for synthesizing derivatives of the compound [Kam, Levonis, & Schweiker, 2020].
Molecular Structure Analysis
Studies on similar compounds have provided insights into their molecular structure, showcasing how molecules are linked via hydrogen bonds to form complex structures. For example, certain methyl nitrobenzoates exhibit polarized structures and are linked into chains or sheets by a combination of hydrogen bonds, highlighting the intricate molecular arrangements these compounds can form [Portilla et al., 2007].
Chemical Reactions and Properties
Research into compounds like "4-propionylphenyl 3-methyl-4-nitrobenzoate" reveals various chemical reactions they undergo, such as aminolysis, which is influenced by the presence of substituents like the o-methyl group. These reactions are characterized by their mechanisms and rate constants, providing a deeper understanding of their chemical behavior [Um et al., 2005].
Physical Properties Analysis
The physical properties of similar nitrobenzoates have been explored through their crystallization behaviors and interactions, such as hydrogen bonding patterns and crystal packing, which can influence their stability, solubility, and other physical characteristics [Kumarasinghe, Hruby, & Nichol, 2009].
Chemical Properties Analysis
Further studies on related compounds examine the impact of different groups and substituents on their chemical properties, such as reactivity and selectivity in substitution reactions. This research sheds light on how specific structural features can affect the chemical behavior and potential applications of these compounds [Castro et al., 2003].
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on structurally related nitrobenzoates focuses on their synthesis and characterization, particularly their use in developing novel compounds with potential applications in materials science and biochemistry. For instance, Schiff base ligands containing azo groups and their copper(II) and cobalt(II) complexes were synthesized and characterized for their magnetic properties and potential biological activity, indicating a methodology that could apply to related compounds (Ahmadi & Amani, 2012).
Organic Chemistry Applications
- Studies in organic chemistry have explored the effects of substituents on the rate and mechanism of reactions involving nitrobenzoate derivatives. This includes investigations into aminolysis reactions of substituted phenyl 2-methylbenzoates, providing insights into the impact of molecular structure on chemical reactivity, which is crucial for designing synthetic pathways (Um et al., 2005).
Luminescence and Sensitization
- The development of luminescent materials using nitrobenzoate derivatives has been explored, with applications in sensing and light-emitting devices. Research on Eu(III) and Tb(III) complexes with thiophenyl-derivatized nitrobenzoato ligands highlights their potential as sensitizers in luminescent materials, offering pathways for the development of advanced optical materials (Viswanathan & Bettencourt-Dias, 2006).
Material Science and Corrosion Inhibition
- In material science, derivatives of nitrobenzoates have been investigated for their corrosion inhibition properties. For instance, synthesized oxadiazole derivatives were studied for their effectiveness in preventing mild steel dissolution, illustrating the potential of nitrobenzoate-related compounds in corrosion protection applications (Kalia et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(4-propanoylphenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-3-16(19)12-4-7-14(8-5-12)23-17(20)13-6-9-15(18(21)22)11(2)10-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMWPTDBEYYZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionylphenyl 3-methyl-4-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)
![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)